An In-depth Technical Guide to 2,6-Diisopropyl-4-nitroaniline: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Diisopropyl-4-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-Diisopropyl-4-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Chemical Properties
2,6-Diisopropyl-4-nitroaniline is a substituted aniline with notable steric hindrance around the amino group due to the presence of two isopropyl groups at the ortho positions. This structural feature significantly influences its reactivity. The nitro group at the para position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,6-Diisopropyl-4-nitroaniline.
| Property | Value |
| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)aniline |
| CAS Number | 163704-72-1 |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Melting Point | 125-126 °C |
| Boiling Point | 333 °C at 760 mmHg |
| Density | 1.091 g/cm³ |
| SMILES | CC(C)c1cc(cc(c1N)C(C)C)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 |
| Appearance | Yellow crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform, DMSO, and ethanol. |
Chemical Structure and Reactivity
The structure of 2,6-Diisopropyl-4-nitroaniline is characterized by a benzene ring substituted with an amino group, a nitro group, and two isopropyl groups. The bulky isopropyl groups at positions 2 and 6 sterically hinder the amino group, which can be strategically exploited to achieve selective chemical transformations.[1] The nitro group's electron-withdrawing nature, combined with the steric hindrance, allows for a range of controlled chemical modifications. The nitro group can be readily reduced to an amino group, opening pathways to synthesize various diamine derivatives.[1] Furthermore, the nitro group can be replaced through nucleophilic aromatic substitution reactions.[1]
Experimental Protocols
Synthesis of 2,6-Diisopropyl-4-nitroaniline
The most common method for synthesizing 2,6-Diisopropyl-4-nitroaniline is through the direct nitration of 2,6-diisopropylaniline.[1] The following protocol is adapted from a patented method for a similar synthesis.[2]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Nitric Acid (67 wt%)
-
Concentrated Sulfuric Acid (98 wt%)
-
Toluene or o-Xylene
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline in toluene or o-xylene.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.1.[2]
-
After the addition is complete, allow the reaction to stir at this temperature for 4-5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[1]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher NMR spectrometer. The aromatic protons are expected to appear as a singlet due to the molecule's symmetry. The isopropyl methine protons will appear as a septet, and the isopropyl methyl protons will appear as a doublet.[1]
-
¹³C NMR: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent. Record the proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the N-H stretching of the amine, C-H stretching of the alkyl groups, and the symmetric and asymmetric stretching of the nitro group should be observed.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass spectrum should show the molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to the molecular weight of the compound.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2,6-Diisopropyl-4-nitroaniline.
